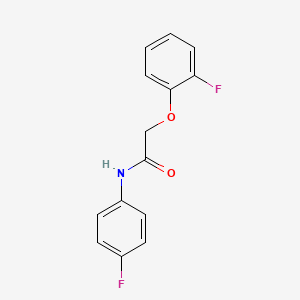
2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide, also known as FTC, is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties. FTC belongs to the class of hydrazinecarbothioamide derivatives and has been extensively studied for its biological activities.
作用機序
The exact mechanism of action of 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide is not fully understood, but several studies have suggested that it works by inhibiting various enzymes and signaling pathways. One study showed that this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Another study suggested that this compound inhibits the NF-κB signaling pathway, which plays a key role in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis. In addition, this compound has been shown to reduce the production of reactive oxygen species, which are known to play a role in various diseases, including cancer and inflammation.
実験室実験の利点と制限
One advantage of using 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide in lab experiments is its relatively low toxicity compared to other anticancer agents. This compound has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other drugs or therapies. Another direction is to explore its potential as an antimicrobial agent, particularly in the treatment of drug-resistant infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for clinical use.
合成法
The synthesis of 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide involves the reaction of 4-methyl-7-hydroxychromone-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with furoyl hydrazine to form the hydrazide intermediate. The final product is obtained by reacting the hydrazide intermediate with carbon disulfide and sodium hydroxide.
科学的研究の応用
2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide has been extensively studied for its biological activities, including its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. In addition, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
1-(furan-2-carbonylamino)-3-(4-methyl-2-oxochromen-7-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-9-7-14(20)23-13-8-10(4-5-11(9)13)17-16(24)19-18-15(21)12-3-2-6-22-12/h2-8H,1H3,(H,18,21)(H2,17,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHVOGSBMJLAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-2-[4-(2-thienyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5692656.png)

![N'-[(2-biphenylylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5692676.png)
![N-(2,4-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5692685.png)


![methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5692712.png)
![methyl 2-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5692716.png)


![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5692742.png)

![[(2,6-dimethylphenyl)hydrazono]malononitrile](/img/structure/B5692753.png)
![3-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5692756.png)